(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid (E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1072944-97-8
VCID: VC2812473
InChI: InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid

CAS No.: 1072944-97-8

Cat. No.: VC2812473

Molecular Formula: C15H19BO4

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid - 1072944-97-8

Specification

CAS No. 1072944-97-8
Molecular Formula C15H19BO4
Molecular Weight 274.12 g/mol
IUPAC Name 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18)
Standard InChI Key LNNZFLJPNKVNCC-UHFFFAOYSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)O
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O

Introduction

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure incorporates a boronic ester group attached to an aromatic ring, which is conjugated with an acrylic acid moiety. This compound is commonly employed as a building block in the synthesis of complex organic molecules.

Key Identifiers:

  • CAS Number: 1072944-97-8

  • Molecular Formula: C15H19BO4

  • Molecular Weight: 274.12 g/mol

  • IUPAC Name: (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

Chemical Descriptors

DescriptorValue
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)O
InChIInChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18)/b10-7+
InChIKeyLNNZFLJPNKVNCC-JXMROGBWSA-N

Synthesis

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid is synthesized through the esterification of boronic acids with pinacol or related diols to form the boronic ester group. The acrylic acid moiety is introduced via Wittig or Heck-type reactions.

Applications

This compound is widely used in:

  • Suzuki-Miyaura Coupling Reactions: The boronic ester group facilitates palladium-catalyzed cross-coupling to form C-C bonds in the synthesis of biaryls and other conjugated systems .

  • Pharmaceutical Development: It serves as a precursor for biologically active molecules due to its versatile reactivity.

  • Material Science: Utilized in the preparation of functionalized polymers and organic electronic materials.

Safety and Handling

As a boronic acid derivative:

  • Handle with care; avoid inhalation or direct skin contact.

  • Store in a cool, dry place away from moisture to prevent hydrolysis of the boronic ester group.

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